5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole
Description
This compound is a benzimidazole derivative featuring a 2,6-dichlorobenzyl group at the N1 position, a 2-chloro-3-pyridinyl substituent at the C2 position, and 5,6-dichloro substitution on the benzimidazole core. Its molecular formula is C₁₉H₁₁Cl₄N₃ (MW: 424.1 g/mol).
Properties
IUPAC Name |
5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2,6-dichlorophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl5N3/c20-12-4-1-5-13(21)11(12)9-27-17-8-15(23)14(22)7-16(17)26-19(27)10-3-2-6-25-18(10)24/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFBVIIEMCLSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Pyridine Ring Substitution: The pyridine ring with chlorine substitution can be synthesized separately and then coupled with the benzimidazole core through nucleophilic substitution reactions.
Final Coupling: The final step involves the coupling of the chlorinated benzimidazole core with the chlorinated pyridine ring under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole and pyridine rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or organometallic reagents can be used under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole exhibit potent antimicrobial properties. For example, derivatives of benzimidazole have been studied for their effectiveness against a range of bacterial strains. The presence of chlorine atoms in the structure enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .
Anticancer Properties
Several studies have highlighted the potential anticancer effects of benzimidazole derivatives. Specifically, compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Pesticidal Activity
Compounds like this compound are being investigated for their potential as pesticides. The chemical structure suggests that it may act as a systemic pesticide, providing protection against various pests while minimizing harm to beneficial insects .
Herbicide Development
Research into the herbicidal properties of benzimidazole derivatives has shown that they can inhibit plant growth by targeting specific biochemical pathways. This makes them suitable candidates for developing selective herbicides that can control weed populations without affecting crop yield.
III. Case Studies and Research Findings
IV. Conclusion
The compound this compound exhibits a wide range of applications across medicinal and agricultural fields. Its antimicrobial and anticancer properties make it a valuable candidate for drug development, while its potential as a pesticide and herbicide could contribute to sustainable agricultural practices. Continued research is essential to fully understand its mechanisms of action and to optimize its use in various applications.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Binding Affinity
Key Example 1 : (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid vs. (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid
- Structural Difference : The position of chlorine substituents on the benzyl group (2,4- vs. 2,6-dichloro).
- Impact :
- The 2,4-dichloro analog forms a hydrogen bond (2.202 Å) with Gln215 and a π–π interaction (4.127 Å) with Tyr201.
- The 2,6-dichloro analog has a shorter hydrogen bond (1.961 Å) but a slightly longer π–π interaction (4.249 Å) .
Key Example 2 : 2-(6-Chloro-3-Pyridinyl)-1-(3,4-Dichlorobenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazole
- Structural Differences :
- Impact: Electron-Withdrawing Effects: The 6-chloro-pyridinyl group may alter electron distribution, affecting interactions with target receptors.
Halogen Substitution Patterns
Key Example 3 : Fluorinated Analogs (e.g., 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate)
- Structural Difference : Fluorine replaces chlorine on the benzyl group.
- Impact :
Key Example 4 : 1-(2,6-Dichlorobenzyl)indazole Derivatives
- Synthetic Challenge : Alkylation of indazole with 2,6-dichlorobenzyl bromide yields only 33% product under standard conditions. Excess reagent further decreases yield due to side reactions .
- Comparison : The target compound’s benzimidazole core may present similar synthetic hurdles, necessitating optimized alkylation protocols .
Physicochemical Properties
Key Example 5 : 5-[5,6-Dichloro-1-(2-Chlorobenzyl)-1H-1,3-Benzimidazol-2-Yl]-2(1H)-Pyridinone
- Structural Difference: Pyridinone ring replaces pyridine at C2.
- Impact: Hydrogen Bonding: The pyridinone’s carbonyl group enables stronger hydrogen bonding compared to pyridine’s nitrogen lone pairs . Solubility: Increased polarity may enhance aqueous solubility but reduce membrane permeability .
Biological Activity
5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications.
- Molecular Formula : C20H14Cl3N3
- Molecular Weight : 402.7 g/mol
- CAS Number : 338774-33-7
The biological activity of this compound is primarily attributed to its ability to interact with microtubules and inhibit tubulin polymerization. This mechanism is crucial in cancer therapy as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to bind effectively to the beta-tubulin subunit of microtubules, which is a critical target for anticancer drugs.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 0.15 | Significant growth inhibition |
| MDA-MB-468 (breast) | 0.20 | Induction of apoptosis |
| HCT116 (colon cancer) | 0.25 | Cell cycle arrest in G2/M phase |
These values indicate that the compound exhibits sub-micromolar potency against several tumor cell lines, highlighting its potential as an effective anticancer agent .
Inhibition of Tubulin Polymerization
The compound has been evaluated for its ability to inhibit tubulin polymerization. In vitro studies demonstrated that it can significantly reduce the polymerization of porcine brain tubulin with an IC50 value of approximately 0.4 µM, outperforming standard reference compounds like nocodazole and combretastatin A-4 .
Study 1: Antiproliferative Effects
A study published in Molecules investigated the antiproliferative effects of various benzimidazole derivatives, including our compound of interest. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against cancer cell lines. The study concluded that structural modifications could lead to improved efficacy and selectivity .
Study 2: In Vivo Efficacy
In a murine xenograft model using human HCT116 colon cancer cells, oral administration of the compound resulted in a significant reduction in tumor size compared to control groups. This study supports the potential use of this compound in clinical settings for cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazole?
- Methodological Answer : The compound can be synthesized via reductive cyclization using sodium dithionite (Na₂S₂O₄) in an aqueous acidic medium. Key steps include:
- Refluxing precursors (e.g., substituted quinoxalines) with Na₂S₂O₄ under nitrogen.
- Acidification with HCl to precipitate intermediates.
- Purification via recrystallization or column chromatography.
- Characterization by melting point analysis, IR (for functional groups), and ¹H/¹³C NMR (for structural confirmation) .
Q. How should researchers handle solubility and storage of halogenated benzimidazoles to ensure compound integrity?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions due to the compound’s hydrophobicity. Pre-saturate solvents with inert gas to prevent oxidation.
- Storage : Store lyophilized solids at -20°C in airtight, light-resistant containers with desiccants. For solutions, aliquot and avoid freeze-thaw cycles to prevent degradation .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., dichlorophenyl and pyridinyl groups) .
- Spectroscopy : Combine ¹H NMR (for aromatic protons), ¹³C NMR (for carbonyl and chlorinated carbons), and IR (for NH/CN stretches).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry tools be integrated into the optimization of reaction conditions for this compound?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., cyclization).
- In Silico Screening : Predict optimal solvents, catalysts, and temperatures using quantum chemical calculations (e.g., COSMO-RS for solvent effects).
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into machine learning algorithms to refine computational models iteratively .
Q. What statistical experimental design methods are recommended for analyzing the influence of substituents on benzimidazole bioactivity?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., reaction temperature, stoichiometry of Na₂S₂O₄, solvent polarity).
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling interactions between variables.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., spectroscopic or bioactivity data) to identify dominant structural contributors .
Q. How can researchers resolve discrepancies between experimental spectroscopic data and theoretical predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
- Purity Checks : Re-examine synthesis conditions (e.g., by TLC/HPLC) to rule out impurities affecting spectroscopic profiles.
- Dynamic NMR Studies : Investigate rotational barriers of substituents (e.g., 2,6-dichlorobenzyl group) to explain peak splitting anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
